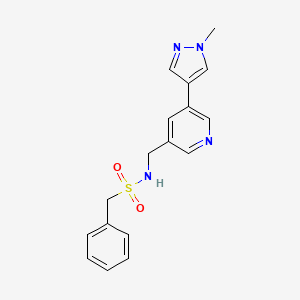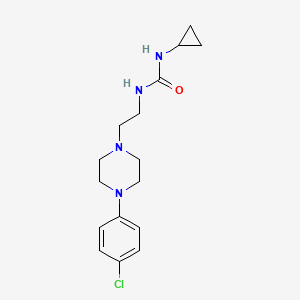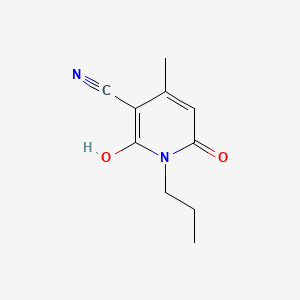
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re interested in is a complex organic molecule that contains a pyrazole ring and a pyridine ring. Pyrazoles are a class of organic compounds with the formula C3N2H3. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms . Pyridines are a class of organic compounds with the formula C5H5N. They are aromatic, similar to benzene, but contain a nitrogen atom .
Molecular Structure Analysis
The molecular structure of your compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving your compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazoles and pyridines can undergo a variety of reactions, including substitutions, additions, and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound, such as its melting point, boiling point, solubility, and stability, would be determined by its exact structure. These properties could be predicted using computational chemistry methods or determined experimentally .Applications De Recherche Scientifique
Synthesis and Structure
The compound was synthesized via a three-step procedure, which included a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution . Its structure was confirmed by single crystal X-ray diffraction. Here’s the chemical structure:
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-phenylmethanesulfonamide\text{N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-phenylmethanesulfonamide} N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-phenylmethanesulfonamide
Target Kinases
The compound’s inhibitory potency was evaluated for selected kinases harboring a rare cysteine in the hinge region. Notably, it showed activity against MPS1 (monopolar spindle 1) kinase, also known as threonine and tyrosine kinase (TTK). MPS1 is a potential therapeutic target for various malignancies, including triple-negative breast cancer .
Potential Irreversible Inhibition
The compound was designed as a potential irreversible inhibitor, derived from a reversible MPS1 inhibitor (N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine) reported previously . This irreversible approach may enhance its efficacy as a therapeutic agent.
Other Applications
While the primary focus has been on kinase inhibition, it’s essential to explore other potential applications. Researchers may investigate its effects on cellular processes, protein interactions, and disease pathways beyond cancer.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on your compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be further developed as a pharmaceutical. Alternatively, if it has interesting chemical properties, it could be studied for potential use in materials or other chemical applications .
Propriétés
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-21-12-17(11-19-21)16-7-15(8-18-10-16)9-20-24(22,23)13-14-5-3-2-4-6-14/h2-8,10-12,20H,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVOPTPIMBADBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2662397.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2662398.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2662401.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2662402.png)

![(2Z)-N-(2-methylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2662404.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2662406.png)
![2-[(3-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662411.png)

![N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2662415.png)
![3-[(4-Ethyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2662416.png)
![6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride](/img/structure/B2662418.png)